molecular formula C13H14Cl2N2O3 B5045708 N'-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide

N'-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide

Cat. No.: B5045708
M. Wt: 317.16 g/mol
InChI Key: KTMOPHBCLCXMRW-UHFFFAOYSA-N
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Description

N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and oxirane.

    Reaction with Oxirane: The 3,4-dichloroaniline reacts with oxirane under basic conditions to form the oxolan-2-ylmethyl derivative.

    Formation of Ethanediamide: The oxolan-2-ylmethyl derivative is then reacted with ethylenediamine under acidic or neutral conditions to form the final product, N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Conditions: Optimizing temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-Dichlorophenyl)-N-methylacetamide
  • N’-(3,4-Dichlorophenyl)-N-ethylacetamide

Uniqueness

N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide is unique due to the presence of the oxolan-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOPHBCLCXMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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